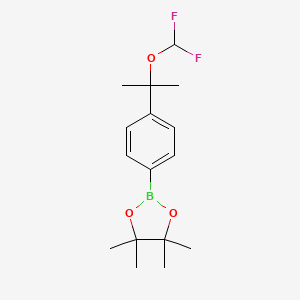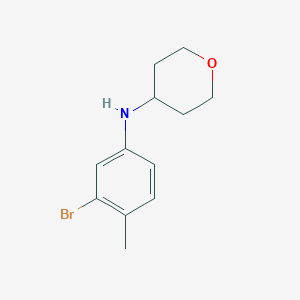
N-(3-bromo-4-methylphenyl)oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-4-methylphenyl)oxan-4-amine is an organic compound with the molecular formula C₁₂H₁₆BrNO It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with a methyl group and an oxan-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-methylphenyl)oxan-4-amine typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.
Oxan-4-amine Formation: The brominated intermediate is then reacted with oxan-4-amine under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of the corresponding de-brominated amine.
Substitution: Formation of substituted derivatives with azide or cyano groups.
Scientific Research Applications
N-(3-Bromo-4-methylphenyl)oxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The bromine atom and oxan-4-amine moiety play crucial roles in its reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- N-(3-Bromophenyl)oxan-4-amine
- N-(4-Methylphenyl)oxan-4-amine
- N-(3-Methylphenyl)oxan-4-amine
Comparison: N-(3-Bromo-4-methylphenyl)oxan-4-amine is unique due to the presence of both bromine and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-(3-bromo-4-methylphenyl)oxan-4-amine |
InChI |
InChI=1S/C12H16BrNO/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
ZHNLPCQILPLPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCOCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


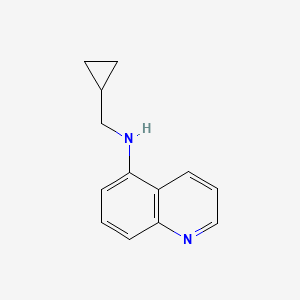
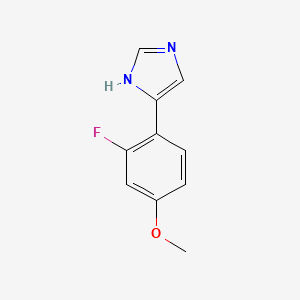

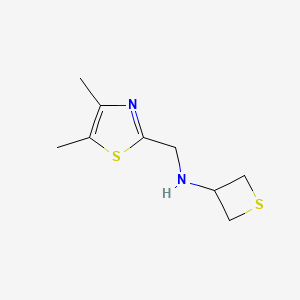
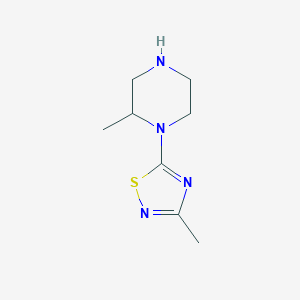
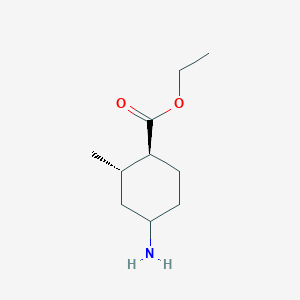
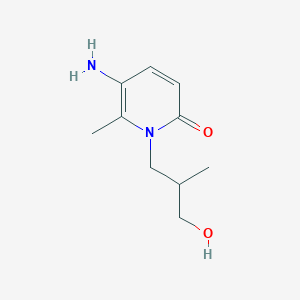
![4-(4-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B13328305.png)
![5-Methoxyoctahydrocyclopenta[c]pyrrole](/img/structure/B13328306.png)
![6-Bromo-2-(methylsulfanyl)-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13328308.png)
